3-(3-Chloro-2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Overview
Description
3-(3-Chloro-2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, also known as 3-Chloro-2-methylphenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, is a heterocyclic compound with potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry. This compound has been the subject of numerous scientific studies due to its unique structure and potential biological activities. The aim of
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Analgesic Activity
Compounds with the quinazolinone ring structure, including derivatives similar to 3-(3-Chloro-2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, have been synthesized and tested for their analgesic activities. These compounds showed significant analgesic effects in vitro, highlighting their potential as pain management agents (Osarumwense Peter Osarodion, 2023).
Antimicrobial and Anti-inflammatory Properties
Novel quinazolinone derivatives have been synthesized and shown to possess promising anti-inflammatory and antimicrobial activities. This suggests their potential application in treating infections and inflammation-related conditions (M. Mahmoud et al., 2012).
Anticancer Applications
Quinazolinone compounds have been explored for their anticancer properties. Novel derivatives of quinazolinone have been synthesized and tested against various cancer cell lines, indicating their potential as anticancer agents (S. Barakat et al., 2007).
Corrosion Inhibition
In addition to biomedical applications, quinazolinone derivatives have been studied for their corrosion inhibition properties, demonstrating their potential in protecting metals against corrosion in acidic environments (N. Errahmany et al., 2020).
Chemical Sensor Development
Quinazolinone derivatives have also been utilized in the development of fluorescent chemical sensors, particularly for the detection of metal ions like Fe3+. These compounds can act as effective fluoroionophores, indicating their utility in environmental monitoring and analytical chemistry (Xiaobing Zhang et al., 2007).
properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9-11(16)6-4-8-13(9)18-14(19)10-5-2-3-7-12(10)17-15(18)20/h2-8H,1H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZLGTJMCJQGIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368247 | |
Record name | 3-(3-Chloro-2-methylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81066-84-4 | |
Record name | 3-(3-Chloro-2-methylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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